An In-depth Technical Guide on 9-(Tert-butyldimethylsilyl)oxymethyl-2-aminofluorene: Molecular Structure, Chemical Properties, and Synthetic Insights
An In-depth Technical Guide on 9-(Tert-butyldimethylsilyl)oxymethyl-2-aminofluorene: Molecular Structure, Chemical Properties, and Synthetic Insights
Abstract
This technical guide provides a comprehensive analysis of 9-(Tert-butyldimethylsilyl)oxymethyl-2-aminofluorene, a specialized fluorene derivative of significant interest in synthetic chemistry and drug development. The document elucidates the molecule's structural features, key chemical properties, and its role as a versatile building block. A detailed examination of the strategic incorporation of the tert-butyldimethylsilyl (TBDMS) protecting group is presented, highlighting the causal reasoning behind its use in multi-step syntheses. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for understanding and utilizing this compound.
Introduction: The Significance of Fluorene Derivatives in Modern Chemistry
Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered substantial attention across various scientific disciplines.[1] Their rigid, planar structure and unique electronic properties make them valuable scaffolds in materials science, particularly for the development of organic light-emitting diodes (OLEDs) and solar cells.[1][2] In the realm of medicinal chemistry and drug development, the fluorene core is a component of several bioactive compounds with applications ranging from anticancer and anti-inflammatory to antimicrobial agents.[1][3][4] The versatility of the fluorene skeleton allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and biological properties.
9-(Tert-butyldimethylsilyl)oxymethyl-2-aminofluorene emerges as a strategically designed intermediate, combining the key features of the fluorene backbone with two critical functional groups: a primary amine at the C2 position and a TBDMS-protected hydroxymethyl group at the C9 position. This unique combination makes it a valuable precursor for the synthesis of more complex molecules, particularly in the construction of novel therapeutic agents and fluorescent probes.[5]
Molecular Structure and Physicochemical Properties
The structural and chemical properties of 9-(Tert-butyldimethylsilyl)oxymethyl-2-aminofluorene are pivotal to its utility in synthetic applications.
Core Molecular Structure
The molecule is built upon the tricyclic 9H-fluorene framework. The key functionalizations are:
-
2-Amino Group: A primary aromatic amine (NH2) is attached to the C2 position of the fluorene ring system. This group serves as a key reactive handle for a variety of chemical transformations, including amide bond formation, diazotization, and as a nucleophile in substitution reactions.
-
9-(Tert-butyldimethylsilyl)oxymethyl Group: At the C9 position, a hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether. The C9 position of fluorene is particularly reactive, and substitution at this site can modulate the electronic properties of the entire ring system.
Below is a diagram illustrating the molecular structure.
Caption: Molecular structure of 9-(Tert-butyldimethylsilyl)oxymethyl-2-aminofluorene.
Physicochemical Data Summary
A compilation of the key physicochemical properties is presented in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 802909-18-8 | [6] |
| Molecular Formula | C20H27NOSi | [6] |
| Molecular Weight | 325.53 g/mol | [6] |
| Appearance | Yellow to Brown Liquid | [6] |
| Purity | Typically ≥98% | [6] |
| Storage Temperature | 2-8 °C | [6] |
The Strategic Role of the TBDMS Protecting Group
The presence of the tert-butyldimethylsilyl (TBDMS) group is a deliberate and crucial feature of this molecule. In multi-step organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent them from undergoing undesired reactions.[7][8]
The TBDMS group is a widely used protecting group for alcohols due to several advantageous properties:[7][9]
-
Ease of Installation: It can be readily introduced by reacting the corresponding alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.[7][10]
-
Robust Stability: TBDMS ethers exhibit high stability across a broad range of reaction conditions, including basic, oxidative, and reductive environments, as well as in the presence of many organometallic reagents.[7][8][10] This stability is significantly greater than that of the trimethylsilyl (TMS) group.[7]
-
Selective Removal: The silicon-oxygen bond of a TBDMS ether can be selectively and cleanly cleaved under mild conditions, most commonly using a fluoride ion source such as tetrabutylammonium fluoride (TBAF).[8][10][11] This deprotection is orthogonal to many other protecting groups, allowing for strategic and sequential deprotection schemes.
The steric bulk of the tert-butyl group contributes to the high selectivity for protecting primary alcohols over more hindered secondary and tertiary alcohols.[7]
Caption: Logic flow of a synthetic strategy utilizing the TBDMS protecting group.
Spectroscopic Characterization
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorene ring system, the methylene protons of the oxymethyl group, and the protons of the TBDMS group. The chemical shifts will be influenced by the electron-donating nature of the amino group.
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for the carbons of the fluorene backbone, the methylene carbon, and the carbons of the tert-butyl and methyl groups of the TBDMS ether.
Infrared (IR) Spectroscopy
Key expected vibrational frequencies include:
-
N-H stretching: Characteristic of the primary amine.
-
C-H stretching: For the aromatic and aliphatic protons.
-
Si-O-C stretching: Indicative of the silyl ether linkage.
-
Aromatic C=C stretching: From the fluorene ring system.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound (325.53 g/mol ).[6] Fragmentation patterns would likely involve the loss of the tert-butyl group and cleavage of the silyl ether bond.
Synthesis and Reactivity
The synthesis of 9-(Tert-butyldimethylsilyl)oxymethyl-2-aminofluorene typically involves a multi-step sequence starting from a suitable fluorene precursor.
General Synthetic Approach
A plausible synthetic route would involve the following key transformations:
-
Introduction of the hydroxymethyl group at the C9 position: This can be achieved through various methods, such as the reaction of a 9-fluorenyl anion with formaldehyde.
-
Protection of the hydroxymethyl group: The resulting alcohol is then protected with TBDMS-Cl.
-
Introduction of the amino group at the C2 position: This may involve nitration followed by reduction, or other established methods for the amination of aromatic rings. The order of these steps can be varied depending on the specific synthetic strategy.
Caption: A generalized synthetic workflow for the target molecule.
Key Reactions of the Functional Groups
-
Reactions of the 2-Amino Group: The primary amine is a versatile functional group that can participate in a wide range of reactions, including:
-
Acylation to form amides.
-
Alkylation to form secondary or tertiary amines.
-
Participation in coupling reactions to form more complex aromatic systems.
-
-
Deprotection of the TBDMS Ether: The silyl ether can be cleaved to reveal the primary alcohol, which can then be further functionalized, for example, by oxidation to an aldehyde or carboxylic acid, or used in esterification or etherification reactions.
Applications in Research and Development
The unique bifunctional nature of 9-(Tert-butyldimethylsilyl)oxymethyl-2-aminofluorene makes it a valuable intermediate in several areas of chemical research and development.
Drug Discovery and Medicinal Chemistry
The fluorene scaffold is present in a number of biologically active molecules.[3] This compound serves as a versatile building block for the synthesis of novel drug candidates. The amino group provides a point for attaching various pharmacophores, while the protected hydroxymethyl group can be unmasked at a later stage to introduce additional functionality or to serve as a linker to other molecular entities.
Development of Fluorescent Probes
The inherent fluorescence of the fluorene core makes its derivatives attractive for the development of fluorescent probes and sensors.[1] By chemically modifying the amino group with recognition elements, probes can be designed to selectively bind to specific biological targets, with the resulting change in the fluorescent signal used for detection and quantification.
Materials Science
While this specific molecule is primarily geared towards synthetic applications in drug discovery, the underlying fluorene chemistry is central to materials science. The principles of functionalizing the fluorene core are directly applicable to the synthesis of monomers for advanced polymers with tailored electronic and optical properties.[13]
Experimental Protocols
The following are generalized, step-by-step methodologies for the key transformations involving the TBDMS protecting group.
Protocol for TBDMS Protection of a Primary Alcohol
Objective: To protect a primary hydroxyl group as a TBDMS ether.
Materials:
-
Primary alcohol (1.0 equiv)
-
Tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF, add imidazole.
-
To this stirred solution, add TBDMS-Cl portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for TBDMS Deprotection using TBAF
Objective: To cleave a TBDMS ether to regenerate the alcohol.
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.1 equiv, typically as a 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction mixture and monitor by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting alcohol by column chromatography if necessary.
Conclusion
9-(Tert-butyldimethylsilyl)oxymethyl-2-aminofluorene is a strategically designed and highly valuable intermediate in modern organic synthesis. Its molecular architecture, featuring a reactive primary amine and a robustly protected primary alcohol on a fluorescent fluorene scaffold, provides chemists with a versatile platform for the construction of complex molecular targets. A thorough understanding of its chemical properties, particularly the principles governing the use of the TBDMS protecting group, is essential for its effective application in drug discovery, the development of advanced materials, and broader chemical research. This guide has provided a comprehensive overview of this compound, from its fundamental properties to practical synthetic considerations, to support its use by researchers and scientists in the field.
References
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New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. (2021). MDPI. [Link]
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Silyl Ethers: Organic Chemistry Study Guide. (2025). Fiveable. [Link]
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Protecting Groups. (n.d.). Jack Westin. [Link]
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Protecting Groups For Alcohols. (2015). Master Organic Chemistry. [Link]
- A new method for synthesizing 9,9-dimethylfluorene. (n.d.).
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Development and Biological Applications of Fluorescent Opioid Ligands. (2020). PubMed. [Link]
-
9-fluorenone derivatives drugs. (n.d.). ResearchGate. [Link]
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